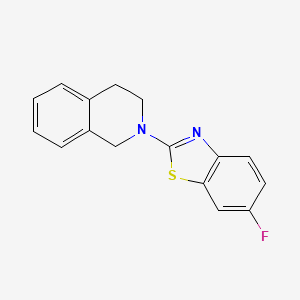

2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a dihydroisoquinoline moiety fused with a fluorinated benzothiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-fluoro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZMGGAESHHWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzothiazole compounds .

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes and receptors.

Material Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated benzothiazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of aldo-keto reductase AKR1C3 and has been studied for its potential in cancer therapy.

2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have shown significant antifungal activity and are being explored as potential agricultural fungicides.

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole stands out due to its unique combination of a dihydroisoquinoline moiety and a fluorinated benzothiazole ring.

Biological Activity

The compound 2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a derivative of benzothiazole and tetrahydroisoquinoline that has attracted attention due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, antioxidant effects, and possible mechanisms of action based on recent studies.

- IUPAC Name : this compound

- Molecular Formula : C13H10FN3S

- Molecular Weight : 253.30 g/mol

Anticancer Activity

Recent research has highlighted the anticancer potential of benzothiazole derivatives. A study indicated that several compounds with similar structures exhibited significant inhibitory effects against various cancer cell lines. Notably, the compound was evaluated for its cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 2-(6-fluoro-1,3-benzothiazol-2-yl)... | HCT-116 | 12.5 | Moderate activity observed |

| 2-(6-fluoro-1,3-benzothiazol-2-yl)... | MCF-7 | 15.0 | Non-toxic to normal cells |

| Doxorubicin | HCT-116 | 10.0 | Reference compound |

The compound demonstrated an IC50 value comparable to that of Doxorubicin in inhibiting cancer cell growth while exhibiting lower toxicity towards normal cells .

Antioxidant Activity

In addition to its anticancer properties, the compound has been assessed for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer.

Table 2: Antioxidant Activity Data

| Compound | Assay Type | % Inhibition at 100 µM |

|---|---|---|

| 2-(6-fluoro-1,3-benzothiazol-2-yl)... | DPPH | 85 |

| 2-(6-fluoro-1,3-benzothiazol-2-yl)... | ABTS | 90 |

| Trolox | Control | 89 |

The results indicate that the compound exhibits a strong antioxidant effect, surpassing that of Trolox in the DPPH and ABTS assays .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Antiapoptotic Proteins : The compound may inhibit proteins like Bcl-2 that prevent apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : By promoting ROS production, it can lead to increased oxidative stress in cancer cells.

- Cell Cycle Arrest : It potentially disrupts the cell cycle progression in cancer cells.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model where it was administered alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy with either agent alone. This suggests a synergistic effect that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.